REACTION_CXSMILES
|
[F:1][C:2]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:3]=1[C:4](N(OC)C)=[O:5].CC(C[AlH]CC(C)C)C.C1(C)C=CC=CC=1>C1COCC1>[F:1][C:2]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:3]=1[CH:4]=[O:5]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at −78° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was then warmed to rt
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched slowly with saturated aqueous NH4Cl
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with 2×50 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed successively with 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting silica gel with EtOAc
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |